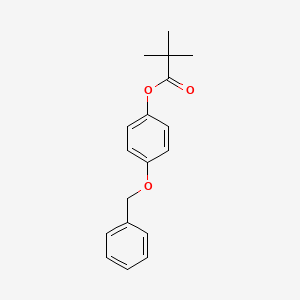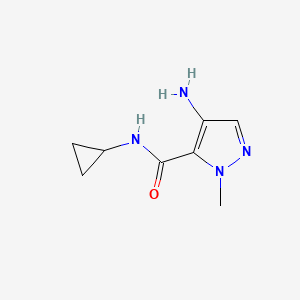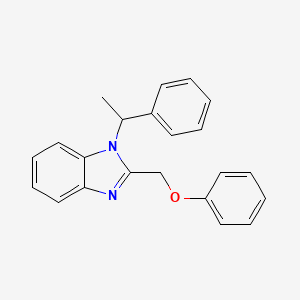
2-(phenoxymethyl)-1-(1-phenylethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(phenoxymethyl)-1-(1-phenylethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various applications, including medicinal chemistry, drug discovery, and biochemistry. The compound has shown promising results in various studies, and its potential for future research is immense.
科学的研究の応用
Synthesis and Antimicrobial Activity
One study delved into the synthesis and characterization of 1H-benzimidazole derivatives, including 2-(phenoxymethyl)-1H-benzimidazole. This compound was obtained through acidic condensation and further reacted to produce various derivatives. These derivatives were evaluated for antimicrobial activity, showing effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).
Pharmacological Screening
Another study synthesized derivatives of 2-(phenoxymethyl)-1H-benzimidazol-1-yl through a series of steps and screened them for anticonvulsant activity. The findings suggest potential therapeutic applications of these derivatives (M. Shaharyar et al., 2016).
Photo-Physical Characteristics
Research on the synthesis and photo-physical properties of 2-substituted benzimidazole derivatives has been conducted. These studies examined the effects of solvent polarity on absorption-emission properties, contributing to the understanding of these compounds' photophysical behavior (Vikas Padalkar et al., 2011).
DNA Binding and Cytotoxicity
A series of new benzimidazole-based Schiff base copper(II) complexes were synthesized, demonstrating DNA binding capabilities and cytotoxic effects against various cancer cell lines. This indicates the potential for developing novel anticancer agents (Anup Paul et al., 2015).
Synthesis and Biological Activity
Studies have also focused on the synthesis of monocarboxylic/biscarboxylic-functionalized benzimidazole derivatives, exploring their potential in plant growth regulation, antibacterial, and antifungal activities (Wei Taibao, 2013).
特性
IUPAC Name |
2-(phenoxymethyl)-1-(1-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-17(18-10-4-2-5-11-18)24-21-15-9-8-14-20(21)23-22(24)16-25-19-12-6-3-7-13-19/h2-15,17H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGZNQUGWDODBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2453001.png)

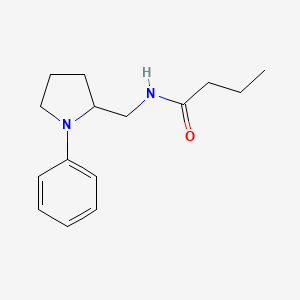
![5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid](/img/structure/B2453008.png)

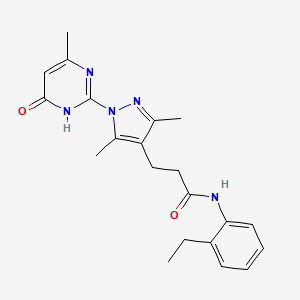
![4-cyano-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2453012.png)
![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2453013.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2453015.png)
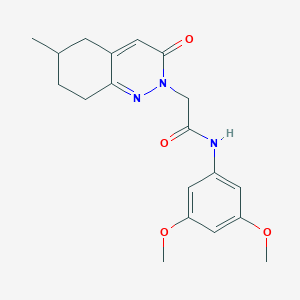
![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453017.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/no-structure.png)
